6-(Methylsulfonyl)-2-(4-(methylsulfonyl)piperazin-1-yl)benzo[d]thiazole
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Overview
Description
6-(Methylsulfonyl)-2-(4-(methylsulfonyl)piperazin-1-yl)benzo[d]thiazole is a complex organic compound that belongs to the class of benzo[d]thiazoles. This compound is characterized by the presence of a benzo[d]thiazole core, which is a fused bicyclic structure containing both benzene and thiazole rings. The addition of methylsulfonyl and piperazinyl groups enhances its chemical properties, making it a valuable compound in various scientific research fields.
Scientific Research Applications
6-(Methylsulfonyl)-2-(4-(methylsulfonyl)piperazin-1-yl)benzo[d]thiazole has numerous applications in scientific research:
Biology: The compound is used in the study of biological systems, including enzyme interactions and cellular processes.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylsulfonyl)-2-(4-(methylsulfonyl)piperazin-1-yl)benzo[d]thiazole typically involves multi-step organic reactions. One common synthetic route includes the initial formation of the benzo[d]thiazole core, followed by the introduction of the piperazinyl and methylsulfonyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also emphasize the importance of safety and environmental considerations, employing green chemistry principles wherever possible.
Chemical Reactions Analysis
Types of Reactions
6-(Methylsulfonyl)-2-(4-(methylsulfonyl)piperazin-1-yl)benzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce simpler hydrocarbons. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Mechanism of Action
The mechanism by which 6-(Methylsulfonyl)-2-(4-(methylsulfonyl)piperazin-1-yl)benzo[d]thiazole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-d]thiazoles: These compounds share a similar core structure and are used in similar applications, particularly in organic electronics.
Imidazoles: Another class of heterocyclic compounds with diverse applications in chemistry and biology.
Uniqueness
6-(Methylsulfonyl)-2-(4-(methylsulfonyl)piperazin-1-yl)benzo[d]thiazole is unique due to the presence of both methylsulfonyl and piperazinyl groups, which confer distinct chemical and physical properties. These modifications enhance its stability, reactivity, and potential for use in various scientific and industrial applications.
Properties
IUPAC Name |
6-methylsulfonyl-2-(4-methylsulfonylpiperazin-1-yl)-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S3/c1-22(17,18)10-3-4-11-12(9-10)21-13(14-11)15-5-7-16(8-6-15)23(2,19)20/h3-4,9H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWGSEIIWOHRNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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